![molecular formula C10H11NO4S2 B2750634 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate CAS No. 672951-62-1](/img/structure/B2750634.png)
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molar mass, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Novel Pt(II)-complexes with an alanine-based amino acid ligand bearing a substituted triazolyl-thione group showed moderate cytotoxic activity on cancer cells. These complexes demonstrated the ability to bind DNA sequences, suggesting potential applications in cancer therapy (Riccardi et al., 2019).
- A series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids demonstrated significant antiproliferative effects against various cancer cell lines, indicating their potential as therapeutic agents (Božić et al., 2017).
- The synthesis of novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates and their biological activity against bacterial strains and yeast highlight their potential in antimicrobial applications (Hachama et al., 2013).
Anticancer and Antimicrobial Applications
- The anticancer activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives against human colon cancer, breast cancer, and myelogenous leukemia cell lines highlights the therapeutic potential of these compounds (Božić et al., 2017).
- Synthesized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives showed promising biological activity, offering a new avenue for drug discovery and development (Li et al., 2014).
Photophysical and Material Science Applications
- The development of thieno[2,3-b]pyridine derivatives through DIPEA catalyzed synthesis, along with their photophysical properties, suggests potential applications in material science and organic electronics (Ershov et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as 6N-306S, are the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These targets play crucial roles in various biological processes. The CB1 receptor is involved in mediating the effects of cannabinoids, while 11 βHSD1 is involved in the regulation of glucocorticoid action within cells.
Mode of Action
The compound interacts with its targets through a process that involves binding interactions . The exact nature of these interactions is not fully understood, but they likely involve the formation of non-covalent bonds between the compound and its targets. This binding can lead to changes in the conformation and activity of the targets, which can have downstream effects on cellular processes.
Biochemical Pathways
The compound affects several biochemical pathways. It is assimilated through fatty acid degradation , with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . These pathways are involved in energy production and the regulation of various metabolic processes.
Pharmacokinetics
It is known that the compound is taken up at an initial rate of3.8×10 –9 nmol/cell/hr and utilized as a carbon source in concentrations ranging from 10 μM to 1 mM , suggesting a broad range of acclimation to its availability.
Result of Action
The molecular and cellular effects of the compound’s action are complex and depend on the specific context. It is known that the compound can causecatastrophic DNA damage in cells harboring synthetic lethal genomic alterations . This can lead to cell death and has potential implications for the treatment of certain types of cancer.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S2/c1-2-9(12)15-11-8-4-6-17(13,14)10-7(8)3-5-16-10/h3,5H,2,4,6H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIOBOXOSFMMJE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON=C1CCS(=O)(=O)C2=C1C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O/N=C/1\CCS(=O)(=O)C2=C1C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


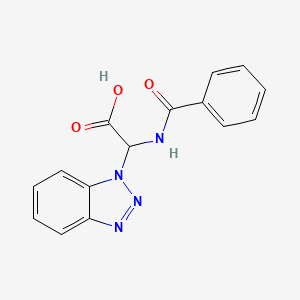
![3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750556.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)

![3-Ethenylsulfonyl-N-[3-(1-methyltriazol-4-yl)phenyl]propanamide](/img/structure/B2750561.png)
![2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide](/img/structure/B2750563.png)
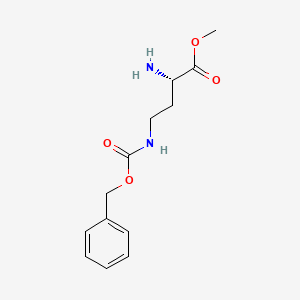
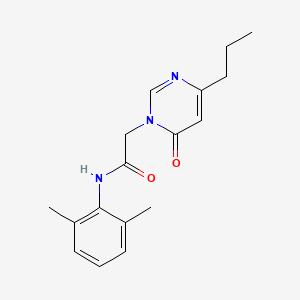
![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)
![N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide](/img/structure/B2750569.png)
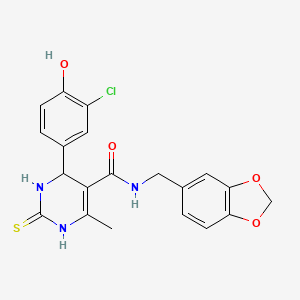
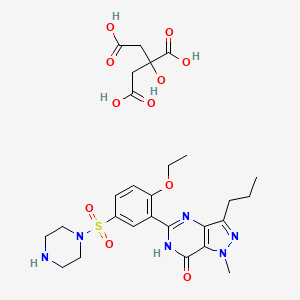
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2750573.png)